4-[(S)-[(3S,6S)-3-Ethenyl-3-methyl-6-prop-1-en-2-yloxan-2-yl]-hydroxymethyl]phenol
Overview
Description
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups and the conditions under which it is reacted. Phenolic compounds, for example, can undergo a variety of reactions, including electrophilic aromatic substitution and oxidation .Physical And Chemical Properties Analysis
Phenolic compounds, which this compound is, have unique physical and chemical properties. They are usually colorless liquids or white solids at room temperature and can be highly toxic and caustic . They form stronger hydrogen bonds than alcohols, making them more soluble in water and giving them a higher boiling point .Scientific Research Applications
Molecular Structure and Spectroscopy
- The molecular structure and spectroscopic data of a related compound, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, were obtained using Density Functional Theory (DFT) calculations. This research aids in understanding the molecular geometry and vibrational spectra of similar phenolic compounds (A. Viji et al., 2020).
Antioxidant Activity
- Phenolic compounds, including those similar to the specified molecule, have demonstrated significant antioxidant activity. For example, the ethanolic extract from aerial parts of Protea hybrid ‘Susara’ showed potent radical scavenging activity, indicating the potential use of these compounds in pharmaceutical and cosmetic industries (F. León et al., 2014).
Fluorescence Properties
- Certain phenol derivatives have been studied for their fluorescence properties, suggesting their potential application in chemical sensing and imaging technologies. For instance, the fluorescence properties of 4-(Hydroxymethyl)-2-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)phenol were investigated, highlighting its selectivity to Co2+ ions, indicating its potential as a fluorescence chemical sensor (Hou Xuan, 2012).
Biological and Pharmacological Applications
- Phenolic compounds similar to the specified molecule have been explored for their biological and pharmacological effects. For example, new phenol derivatives isolated from Stereum hirsutum FP-91666 were studied, which could lead to the discovery of new pharmacologically active substances (Yuan-Chang Duan et al., 2015).
Molecular Docking and Quantum Chemical Calculations
- Molecular docking and quantum chemical calculations provide insights into the interactions and potential applications of phenolic compounds in medicinal chemistry. The theoretical investigations help in predicting the biological effects of these compounds based on molecular docking results (A. Viji et al., 2020).
Mechanism of Action
Target of Action
It’s known that related compounds have shown effects on cardiovascular and inflammatory diseases .
Mode of Action
Psoracorylifol A interacts with its targets, leading to various changes. One possible mechanism of action is that it interacts with ultraviolet light in the epidermis, forming photosensitive fragments of DNA . This interaction has several effects, including slowing down the proliferation of keratinocytes, suppressing the immune skin reaction, and affecting melanocytes, fibroblasts, and endothelial cells .
Biochemical Pathways
It’s known that related compounds have shown effects on various biochemical pathways, leading to anticancer, antiosteoporotic, anti-inflammatory, anti-vitiligo, antibacterial, antiviral, and antidepressant-like effects .
Pharmacokinetics
A study on related compounds showed that they were absorbed into the blood and rapidly distributed to the brain after oral administration .
Result of Action
Related compounds have shown a variety of pharmacological activities, such as anti-inflammatory, antibacterial, antiviral, antioxidant, antitumor, antiosteoporosis, cardioprotective, neuroprotective, and immunomodulatory effects .
Action Environment
It’s known that the compound interacts with ultraviolet light in the epidermis, suggesting that light exposure could potentially influence its action .
Biochemical Analysis
Biochemical Properties
Psoracorylifol A plays a significant role in biochemical reactions. It has been found to inhibit the release of beta-hexosaminidase, a marker of antigen-IgE-induced degranulation in RBL-2H3 cells
Cellular Effects
The effects of Psoracorylifol A on various types of cells and cellular processes are diverse. It influences cell function by inhibiting antigen-induced degranulation in RBL-2H3 cells . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism, although more detailed studies are needed to confirm these effects.
Molecular Mechanism
It is known to exert its effects at the molecular level by inhibiting the release of beta-hexosaminidase This suggests that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
properties
IUPAC Name |
4-[(S)-[(3S,6S)-3-ethenyl-3-methyl-6-prop-1-en-2-yloxan-2-yl]-hydroxymethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-5-18(4)11-10-15(12(2)3)21-17(18)16(20)13-6-8-14(19)9-7-13/h5-9,15-17,19-20H,1-2,10-11H2,3-4H3/t15-,16-,17?,18+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFQGDGCZKMBDA-UKSPMXFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(C(O1)C(C2=CC=C(C=C2)O)O)(C)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@](C(O1)[C@H](C2=CC=C(C=C2)O)O)(C)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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